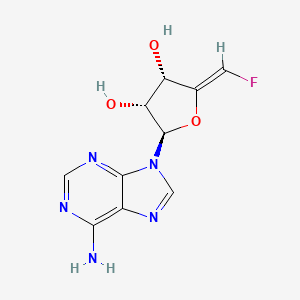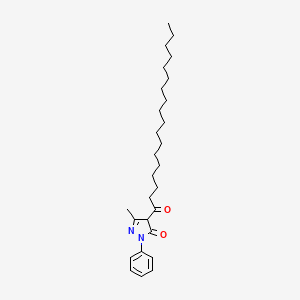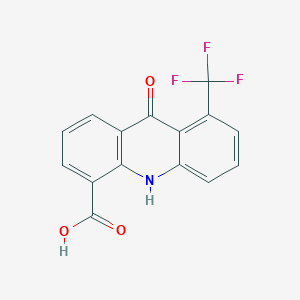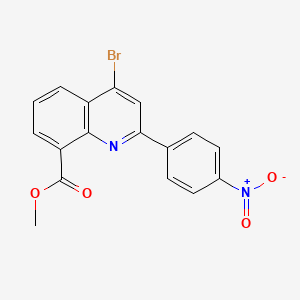![molecular formula C18H13NO3 B12914223 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid CAS No. 88894-22-8](/img/structure/B12914223.png)
3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes a pyrroloisoindole core, which is a fused ring system combining pyrrole and isoindole rings
Vorbereitungsmethoden
The synthesis of 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable pyrrole derivative with an isoindole precursor can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a corresponding ketone or carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it can be used as a scaffold for the development of new drugs due to its unique structure and potential biological activity. In organic synthesis, it can serve as an intermediate for the synthesis of more complex molecules. Additionally, its potential biological activities, such as antimicrobial or anticancer properties, make it a valuable compound for further research and development.
Wirkmechanismus
The mechanism of action of 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and biological context. For instance, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid stands out due to its unique fused ring structure. Similar compounds include other pyrroloisoindole derivatives, which may have different substituents or functional groups. These structural differences can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting properties.
Eigenschaften
CAS-Nummer |
88894-22-8 |
|---|---|
Molekularformel |
C18H13NO3 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
3-oxo-5-phenyl-1,2-dihydropyrrolo[2,1-a]isoindole-1-carboxylic acid |
InChI |
InChI=1S/C18H13NO3/c20-15-10-14(18(21)22)17-13-9-5-4-8-12(13)16(19(15)17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22) |
InChI-Schlüssel |
SKKFHXLGADFMNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C3C=CC=CC3=C(N2C1=O)C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-2,5-diphenylbenzene-1,4-diol](/img/structure/B12914143.png)






![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)

![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)




